2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate
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Overview
Description
2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 2-(2-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylic acid.
Reduction: 2-(2-chlorophenyl)-2-hydroxyethyl 2-pyrazinecarboxylate.
Substitution: 2-(2-methoxyphenyl)-2-oxoethyl 2-pyrazinecarboxylate.
Scientific Research Applications
2-(2-Chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the activity of enzymes such as topoisomerase and proteasome, leading to the disruption of DNA replication and protein degradation in cancer cells. This results in the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
- 2-Chlorophenyl 6-amino-2-pyrazinecarboxylate
- 4-Bromo-2-chlorophenyl 2-pyrazinecarboxylate
Comparison: Compared to its similar compounds, 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the oxoethyl group enhances its reactivity in oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-2-1-3-9(10)12(17)8-19-13(18)11-7-15-5-6-16-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDYAALJDIPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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